REACTION_CXSMILES
|
[C:1]([C:4]1[N:5]=[CH:6][N:7]2[CH:11]=[CH:10][S:9][C:8]=12)(=O)[NH2:2].P(Cl)(Cl)(Cl)=O.C(=O)([O-])O.[Na+]>ClCCl>[C:1]([C:4]1[N:5]=[CH:6][N:7]2[CH:11]=[CH:10][S:9][C:8]=12)#[N:2] |f:2.3|
|
Name
|
7-carbamoylimidazo[5,1-b]-thiazole
|
Quantity
|
997 mg
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1N=CN2C1SC=C2
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.23 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred at the same temperature, it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were add under ice-
|
Type
|
ADDITION
|
Details
|
was poured onto ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (dichloromethane:methanol=15:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1N=CN2C1SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 871 mg | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |